4-Chloro-5-iodo-2-methoxypyridine
Overview
Description
“4-Chloro-5-iodo-2-methoxypyridine” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a compound with the molecular weight of 269.47 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring substituted with a chlorine atom at the 4th position, an iodine atom at the 5th position, and a methoxy group at the 2nd position .
Physical and Chemical Properties Analysis
“this compound” is a solid compound at room temperature . It has a molecular weight of 269.47 .
Scientific Research Applications
Synthesis and Reactivity in Complex Formation
4-Chloro-5-iodo-2-methoxypyridine serves as a key intermediate in the synthesis of various complex molecules, demonstrating its versatile reactivity and utility in organic synthesis. In particular, the molecule has been employed in the synthesis of mononuclear and dinuclear trimethylplatinum(IV) complexes. These complexes have been synthesized through reactions with trimethylplatinum(IV) iodide and pyridine ligands, showcasing the molecule's role in forming compounds with potential catalytic and material applications. The population of mononuclear and dinuclear forms depends on the electronic and steric effects of the substituents, illustrating the molecule's flexibility in synthesis pathways (Ghosh, Lentz, & Schlecht, 2015).
Unconventional Reaction Pathways
Unexpected reaction pathways involving this compound derivatives have been observed, leading to the formation of novel iodo[1,3]dioxolo[4,5-c]pyridine derivatives. These reactions, facilitated by iodine or tetramethylammonium dichloroiodate under basic conditions, highlight the molecule's potential in generating structurally unique compounds. Such discoveries open new avenues for the synthesis of pyridine-containing macrocycles, although challenges remain in further cyclotrimerization steps. This illustrates the molecule's role in facilitating novel organic transformations and contributing to the diversity of chemical space explored in research (Lechel, Podolan, Brusilowskij, Schalley, & Reissig, 2012).
Antiproliferative Activity and Compound Synthesis
Research into the antiproliferative properties of compounds derived from this compound, particularly in the context of melanoma cells, has shown promising results. The synthesis and evaluation of N-pyridyl azoles using a deprotometalation-iodolysis-N-arylation sequence have demonstrated the utility of these compounds in generating bioactive molecules with potential therapeutic applications. The investigation into these compounds' effects on A2058 melanoma cells highlights the molecule's significance in medicinal chemistry and drug discovery (Hedidi, Erb, Bentabed-Ababsa, Chevallier, Picot, Thiéry, Bach, Ruchaud, Roisnel, Dorcet, & Mongin, 2016).
Photophysical Properties and Fluorophore Development
The study of 2-methoxy- and 2-morpholino pyridine compounds, including derivatives of this compound, has contributed to the development of highly emissive fluorophores. These compounds exhibit significant fluorescence quantum yields in both solution and solid states, underscoring their potential in materials science, particularly in applications requiring strong and stable luminescent properties. The systematic exploration of substituent effects on fluorescence highlights the molecule's role in designing new materials with tailored photophysical properties (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).
Future Directions
The future directions for the study of “4-Chloro-5-iodo-2-methoxypyridine” could involve further exploration of its antibacterial properties and potential applications in the treatment of bacterial infections . Additionally, more research could be conducted to understand its synthesis, chemical reactions, and physical and chemical properties.
Mechanism of Action
Target of Action
It is known that this compound is used as a reagent in various chemical reactions , suggesting that its targets could be a wide range of organic compounds involved in these reactions.
Mode of Action
4-Chloro-5-iodo-2-methoxypyridine is often used in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its use in suzuki–miyaura cross-coupling reactions , it can be inferred that the compound plays a role in the synthesis of biaryl compounds, which are important in various biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the specific reactions it is involved in. In the context of Suzuki–Miyaura cross-coupling reactions , the compound contributes to the formation of new carbon-carbon bonds, leading to the synthesis of biaryl compounds.
Properties
IUPAC Name |
4-chloro-5-iodo-2-methoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClINO/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHKCEXIINJBAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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